2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6

Description

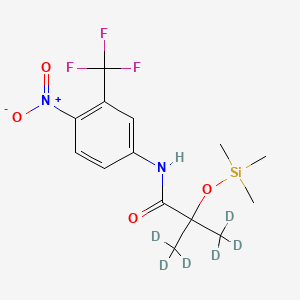

2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6 (CAS: 223134-75-6) is a deuterated organic compound with the molecular formula C₁₄H₁₃D₆F₃N₂O₄Si . Its structure features:

- A trimethylsilyloxy (TMS) group at the 2-position of the propamide backbone, enhancing lipophilicity and metabolic stability.

- Six deuterium atoms (denoted by -d6), replacing hydrogen atoms at specific positions to slow metabolic degradation via the kinetic isotope effect.

This compound is likely used as an analytical reference standard in mass spectrometry or pharmacokinetic studies due to its deuterated nature, which minimizes interference from endogenous metabolites .

Properties

IUPAC Name |

3,3,3-trideuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)-2-trimethylsilyloxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O4Si/c1-13(2,23-24(3,4)5)12(20)18-9-6-7-11(19(21)22)10(8-9)14(15,16)17/h6-8H,1-5H3,(H,18,20)/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJATIKVFIBNNI-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)(C([2H])([2H])[2H])O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445240 | |

| Record name | 2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223134-75-6 | |

| Record name | Propanamide-3,3,3-d3, 2-(methyl-d3)-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-[(trimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223134-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6 involves several steps. The starting material is typically 2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide, which undergoes a series of reactions to introduce the trimethylsilyloxy group and the deuterium atoms. The reaction conditions often involve the use of strong bases and silylating agents under anhydrous conditions to prevent hydrolysis of the silyl ether. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6 can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.

Substitution: The trimethylsilyloxy group can be replaced with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

The compound has been extensively studied for its potential as a selective androgen receptor modulator (SARM). Research indicates that SARMs like this compound can selectively target androgen receptors, leading to anabolic effects similar to testosterone without the associated side effects of traditional anabolic steroids .

Case Study: SARM Development

- In a study involving male rats, the compound exhibited high binding affinity to androgen receptors, demonstrating potential for hormonal male contraception. The compound effectively suppressed luteinizing hormone (LH) levels and showed reversible infertility effects after treatment cessation .

Medicinal Chemistry

The compound is utilized in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways.

Example of Synthesis Application

- The trimethylsilyloxy group enhances the compound's stability and solubility, making it suitable for various synthetic routes in drug development. This property is particularly valuable in creating derivatives that may have improved pharmacokinetic profiles.

Biological Research

The compound's ability to modulate hormonal pathways makes it a valuable tool in biological research, particularly in studies related to endocrine function and reproductive health.

Research Insights

Mechanism of Action

The mechanism of action of 2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The trimethylsilyloxy group can be hydrolyzed to release the active compound in the target environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological behavior. Below is a comparative analysis with key derivatives:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Functional Group Impact: The trimethylsilyloxy group in the target compound increases lipophilicity compared to the hydroxyl group in S-13 and the non-silylated analog . This enhances membrane permeability but may reduce aqueous solubility.

Deuterium Effects: The -d6 substitution in the target compound slows oxidative metabolism, extending its half-life compared to non-deuterated analogs. This is critical for its use as an internal standard in bioanalytical assays .

Biological Activity :

- S-13 demonstrated activity as a SARM, with NMR and elemental analysis confirming its structure . The target compound’s deuterated form may retain similar receptor affinity but with altered pharmacokinetics.

- The hydroxyl-containing analog (C₁₁H₁₁F₃N₂O₃) lacks the silyl group, making it more polar and less suited for crossing biological barriers .

Biological Activity

2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6, also known as Flutamide, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for applications in drug development and therapeutic interventions.

- Molecular Formula : C11H12F3N3O4

- Molecular Weight : 307.226 g/mol

- CAS Number : 279228-81-8

- Density : 1.52 g/cm³

- Boiling Point : 520.365 °C

- Flash Point : 268.507 °C

Flutamide functions primarily as an antiandrogen agent. It inhibits the action of androgens (male hormones) by blocking androgen receptors, which is particularly useful in the treatment of prostate cancer. The compound’s structure allows it to effectively compete with androgens for receptor binding sites, thereby preventing androgen-mediated cellular activities.

Pharmacodynamics

- Androgen Receptor Binding : Flutamide binds to androgen receptors with high affinity, leading to a decrease in the biological effects of androgens in target tissues.

- Antineoplastic Activity : The compound has demonstrated efficacy in reducing tumor size and proliferation in androgen-dependent prostate cancer models.

Toxicity and Side Effects

While Flutamide is effective, it is associated with several side effects, including:

- Hepatotoxicity (liver damage)

- Gynecomastia (breast enlargement in men)

- Hot flashes

- Gastrointestinal disturbances

Case Studies

-

Prostate Cancer Treatment :

- A clinical trial involving Flutamide showed a significant reduction in prostate-specific antigen (PSA) levels among patients with metastatic prostate cancer when combined with other therapies like LHRH agonists.

- A study indicated that patients receiving Flutamide experienced improved survival rates compared to those on placebo.

-

Combination Therapies :

- Research has explored the use of Flutamide in combination with other anti-cancer agents such as docetaxel, showing enhanced therapeutic outcomes.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiandrogen Activity | Inhibits androgen receptor binding |

| Antineoplastic Effects | Reduces tumor growth in prostate cancer |

| Side Effects | Hepatotoxicity, gynecomastia, hot flashes |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6, and how can deuterium incorporation efficiency be quantified?

- Methodology : Use a multi-step approach starting with the non-deuterated precursor. Introduce deuterium via isotopic exchange or deuterated reagents (e.g., D2O, CD3OD) under controlled conditions. Monitor deuteration efficiency using mass spectrometry (MS) or <sup>2</sup>H-NMR. For example, isotopic purity ≥98% is achievable with optimized reaction times and catalyst systems .

- Key Parameters : Reaction temperature, solvent polarity, and catalyst selection (e.g., Pd/C for hydrogen-deuterium exchange).

Q. How should researchers characterize the structural integrity of this compound, particularly the trimethylsilyloxy and nitro groups?

- Analytical Techniques :

- FT-IR : Confirm the presence of the nitro group (asymmetric stretching at ~1520 cm<sup>-1</sup>, symmetric at ~1350 cm<sup>-1</sup>) and trimethylsilyloxy (Si-O-C stretch at ~1100 cm<sup>-1</sup>) .

- <sup>1</sup>H/<sup>13</sup>C-NMR : Identify methyl groups (δ 0.1–0.3 ppm for Si(CH3)3) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) .

- HRMS : Verify molecular ion [M+H]<sup>+</sup> and isotopic pattern for deuterium incorporation .

Q. What is the rationale for deuterating this compound, and how does it affect experimental design in pharmacokinetic studies?

- Purpose : Deuteration reduces metabolic degradation (C-D bonds are stronger than C-H), extending half-life for tracking in in vivo studies.

- Application : Use LC-MS/MS to distinguish deuterated metabolites from endogenous compounds. For instance, deuterium labeling minimizes interference from background signals in plasma analysis .

Advanced Research Questions

Q. How can computational modeling predict the metabolic pathways of this compound, and what contradictions arise between in silico predictions and experimental data?

- Approach : Use software like Schrödinger’s MetabSite or ADMET Predictor™ to identify likely sites of oxidation (e.g., nitro reduction or demethylation). Validate with in vitro microsomal assays (human liver microsomes + NADPH).

- Data Contradictions : Predominant in silico nitro-reduction may conflict with observed trimethylsilyl group cleavage in practice. Resolve via isotopic tracer studies (e.g., <sup>18</sup>O labeling) to track oxygen sources in metabolites .

Q. What strategies resolve ambiguities in NMR spectra caused by deuterium-induced isotopic shifts?

- Solution :

- 2D-NMR (HSQC, HMBC) : Correlate deuterated and non-deuterated regions to assign overlapping peaks.

- Dynamic NMR : Observe exchange processes (e.g., keto-enol tautomerism) under variable temperatures .

Q. How do steric and electronic effects of the trifluoromethyl and trimethylsilyloxy groups influence reactivity in cross-coupling reactions?

- Steric Effects : The bulky trimethylsilyloxy group hinders nucleophilic attack at the carbonyl, favoring electrophilic aromatic substitution at the nitro-phenyl position.

- Electronic Effects : The electron-withdrawing nitro and trifluoromethyl groups activate the phenyl ring for SNAr reactions. Quantitative DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.